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Compound of Interest

Compound Name: dodecane-2,11-dione

CAS No.: 7029-09-6

Cat. No.: B1594087 Get Quote

Abstract
This guide outlines the definitive protocol for the assignment of

C NMR signals for dodecane-2,11-dione (CAS: 112-40-3 derivative). Due to the molecule's

symmetry, the 12-carbon chain yields only 6 unique signals. This note details sample
preparation, acquisition parameters optimized for quaternary carbonyl detection, and a logic-
based assignment strategy distinguishing the subtle chemical shift differences in the
polymethylene chain.

Introduction
Dodecane-2,11-dione is a symmetrical long-chain diketone often utilized as a precursor in the

synthesis of polyamides and macrocyclic musk perfumes. Accurate NMR characterization is

critical for verifying purity during synthesis, particularly to distinguish it from mono-ketone

byproducts or regioisomers.

The molecule consists of two terminal methyl ketones separated by an eight-carbon methylene

bridge. The symmetry renders the two ends of the molecule magnetically equivalent,

simplifying the spectrum but requiring precise chemical shift analysis to resolve the internal

methylene carbons.
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Sample Preparation
To prevent concentration-dependent chemical shift drifting, a standardized concentration is

recommended.

Solvent: Deuterated Chloroform (

) with 0.03% TMS (Tetramethylsilane) as an internal reference.

Concentration: Dissolve 20–30 mg of dodecane-2,11-dione in 0.6 mL of solvent.

Tube: Standard 5 mm high-precision NMR tube.

Filtration: Filter through a glass wool plug if any particulates are visible to ensure field

homogeneity.

Instrument Parameters ( C{ H})
Carbonyl carbons possess long spin-lattice relaxation times (

). Standard rapid-pulsing sequences may saturate these signals, leading to poor integration or
disappearance.
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Parameter Setting Rationale

Pulse Sequence ZGPG30 (or equiv.)
30° pulse angle with proton

decoupling (Waltz-16).

Spectral Width 240 ppm
Covers carbonyls (~210 ppm)

to TMS (0 ppm).

Relaxation Delay (

)
2.0 – 5.0 s

Critical for quaternary C=O

relaxation.

Scans (NS) 256 – 1024
Sufficient S/N for quaternary

carbons.

Temperature 298 K (25°C)
Standard ambient

temperature.

Line Broadening 1.0 Hz
Improves S/N for weak

carbonyl peaks.

Structural Analysis & Symmetry
The molecule possesses a plane of symmetry bisecting the C6-C7 bond. Consequently, we

observe only 6 unique signals for the 12 carbons.

Symmetry Mapping:

C1 & C12: Methyls (

to C=O)

C2 & C11: Carbonyls (Quaternary)

C3 & C10: Methylenes (

to C=O)

C4 & C9: Methylenes (

to C=O)
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C5 & C8: Methylenes (

)

C6 & C7: Methylenes (

- Core)

Molecular Symmetry Diagram
The following diagram illustrates the equivalence of carbon atoms due to symmetry.

Figure 1: Symmetry mapping of Dodecane-2,11-dione. Colors indicate chemically equivalent

pairs.

Results: Peak Assignment
The following table provides the chemical shift assignments. Note that the aliphatic region (C4-

C7) requires careful analysis of substituent effects (Deshielding:

).
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Carbon ID
(Symmetry Pair)

Chemical Shift (

, ppm)

Multiplicity (DEPT-
135)

Assignment Logic

C2, C11 209.1
Quaternary (No

Signal)

Ketone Carbonyl.

Highly deshielded

region characteristic

of aliphatic ketones.

C3, C10 43.8 Down (CH2)

-Methylene.

Significantly

deshielded by the

adjacent carbonyl

group.

C1, C12 29.9 Up (CH3)
-Methyl. Methyl

ketone characteristic

shift.

C6, C7 29.3 Down (CH2)

-Methylene. "Bulk"

methylene, furthest

from functional

groups.

C5, C8 29.1 Down (CH2)

-Methylene. Similar to

bulk, but slightly

distinct due to chain

position.

C4, C9 23.9 Down (CH2)

-Methylene.

Characteristic "beta-

effect" shielding

(upfield shift) relative

to bulk alkanes.
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To validate these assignments in your own laboratory, follow this logical decision tree.

Start: Analyze Spectrum

Check > 200 ppm

Signal at ~209 ppm?
(C2, C11)

Check 40-50 ppm

Signal at ~43 ppm?
(C3, C10)

Check 20-35 ppm
(Crowded Region)

Run DEPT-135

Positive Signal (Up)
~30 ppm

Negative Signals (Down)
CH2 Groups

Assign C1, C12
(Methyls) Most Upfield (~24 ppm) Bulk Region (~29 ppm)

Assign C4, C9
(Beta-CH2)

Assign C5-C8
(Gamma/Delta)

Click to download full resolution via product page
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Figure 2: Logical workflow for assigning

C peaks in Dodecane-2,11-dione.

Discussion & Troubleshooting
The "Beta-Effect"
A common error in assignment is confusing the

-carbon (C4/C9) with the bulk chain. In acyclic ketones, the

-carbon is consistently shielded (shifted upfield to ~24 ppm) compared to the

and

carbons (~29 ppm). This is a reliable diagnostic feature.

Distinguishing C5 vs C6
The signals for C5/C8 and C6/C7 appear very close (~29.1 vs 29.3 ppm).

Protocol for Resolution: If these peaks overlap in a standard 1D experiment, acquire a 2D

HSQC (Heteronuclear Single Quantum Coherence) spectrum. The proton chemical shifts for

these positions will differ slightly, allowing dispersion in the second dimension to resolve the

carbon signals.

Solvent Effects
While

is standard, using Benzene-

(

) can induce "ASIS" (Aromatic Solvent-Induced Shifts). This often spreads out the aliphatic
region, helping to separate overlapping methylene signals (C5 vs C6) if they are unresolved in
chloroform.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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